Anticancer agent 196
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 196 is a compound that has shown significant potential in the treatment of various types of cancer. It exhibits cytotoxicity against cancer cells, particularly HL-60 and A549 cells, with IC50 values of 7.69 µM and 54.2 µM, respectively . This compound can induce DNA damage, making it a promising candidate for further research and development in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 196 involves the preparation of half-sandwich iron (II) cyclopentadienyl complexes with maleimide and phosphine or phosphite ligands . The reaction conditions typically include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages over traditional batch processes . Continuous flow synthesis provides better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. This method allows for the efficient production of multigram quantities of the compound in a short time .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 196 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the iron center.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the phosphine or phosphite ligands are replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions typically involve the use of different ligands in the presence of a suitable solvent and heat.
Major Products Formed
The major products formed from these reactions include various oxidation states of the iron center and substituted complexes with different ligands. These products can exhibit different biological activities and properties, making them valuable for further research.
Scientific Research Applications
Anticancer agent 196 has several scientific research applications, including:
Chemistry: The compound is used in the study of metal-organic frameworks and coordination chemistry.
Biology: It is employed in the investigation of cellular processes and mechanisms of action in cancer cells.
Industry: this compound can be used in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 196 involves the induction of DNA damage in cancer cells . The compound interacts with the DNA, causing breaks and other forms of damage that lead to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Anticancer agent 196 can be compared with other similar compounds, such as:
K-252-C aglycone indolocarbazole alkaloid: This compound also exhibits anticancer activity and is derived from natural sources.
Decoyinine: Another natural compound with anticancer properties, often used in combination with other agents.
Cycloheximide: A well-known anticancer agent that inhibits protein synthesis in cancer cells.
This compound is unique in its ability to induce DNA damage and its potential for use in continuous flow synthesis, which offers advantages in industrial production. This makes it a valuable compound for further research and development in the field of cancer therapy.
Properties
Molecular Formula |
C12H17FeNO4 |
---|---|
Molecular Weight |
295.11 g/mol |
IUPAC Name |
carbanide;cyclopentane;iron(4+);methanone;pyrrol-1-ide-2,5-dione |
InChI |
InChI=1S/C5H10.C4H3NO2.2CHO.CH3.Fe/c1-2-4-5-3-1;6-3-1-2-4(7)5-3;2*1-2;;/h1-5H2;1-2H,(H,5,6,7);2*1H;1H3;/q;;3*-1;+4/p-1 |
InChI Key |
WGUCCRSDLAZYFQ-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].[CH-]=O.[CH-]=O.C1CCCC1.C1=CC(=O)[N-]C1=O.[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.